N-Ethyl-2-[(4-methylphenyl)thio]ethanamine
Overview
Description
“N-Ethyl-2-[(4-methylphenyl)thio]ethanamine” is a chemical compound with the CAS Number: 915923-48-7 . It is also known as 4-MTA, a synthetic amphetamine derivative that belongs to the phenethylamine class of compounds. It was first synthesized in the 1990s and gained popularity as a recreational drug due to its stimulant and hallucinogenic effects.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C11 H17 N S . The InChI Code for this compound is 1S/C11H17NS/c1-3-12-8-9-13-11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 195.33 .Scientific Research Applications
Neurotoxic Interactions
N-Ethyl-2-[(4-methylphenyl)thio]ethanamine, as part of the larger group of substances including substituted phenethylamines, has been studied for its potential neurotoxic interactions, particularly in occupational settings where workers may be exposed to a mixture of solvents. Ethyl acetate, a related compound, has been specifically analyzed for its neurotoxic interactions, demonstrating that the rule of additivity often underestimates the effects when dealing with combined exposure to these ketones. This highlights the importance of understanding the complex interactions and potential risks associated with the exposure to such compounds in industrial environments (Noraberg & Arlien‐Søborg, 2000).
Psychostimulant Interactions
The compound is part of a broader category of substances including methylphenidate, a psychostimulant widely used for treating Attention Deficit Hyperactivity Disorder (ADHD) and other conditions. Deviations from suggested routes of administration, such as crushing or intravenous administration, can alter the pharmacokinetic properties of these stimulants. This is particularly relevant for extended-release formulations, where alterations in the release rate, absorption, and bioavailability of the active drug can pose significant safety hazards and affect efficacy (Jain & Stark, 2016).
Substance Abuse and Novel Psychoactive Substances
This compound, being similar to other novel psychoactive substances (NPS), has been implicated in cases of substance abuse. The rise of NPS, including various phenethylamines, has led to an increase in their use, especially among populations with mental disorders or those engaged in high-risk behaviors. The potential interactions between these NPS and prescription drugs like antidepressants and ADHD medication are a growing concern. Despite the limited literature on pharmacokinetics and drug-drug interactions of these substances, the pharmacodynamics points towards interactions, indicating a drug-drug interaction potential that is primarily anticipated to involve monoamine oxidases (Inan et al., 2020).
Safety and Hazards
The safety data sheet for “N-Ethyl-2-[(4-methylphenyl)thio]ethanamine” suggests handling it under inert gas . It should not get in eyes, on skin, or on clothing . If it gets in eyes, rinse cautiously with water for several minutes . The compound should be stored in a well-ventilated place and the container should be kept tightly closed . It should be disposed of in accordance with local/regional/national/international regulations .
Properties
IUPAC Name |
N-ethyl-2-(4-methylphenyl)sulfanylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-3-12-8-9-13-11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLRZQKDBMWZDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCSC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651123 | |
Record name | N-Ethyl-2-[(4-methylphenyl)sulfanyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-48-7 | |
Record name | N-Ethyl-2-[(4-methylphenyl)sulfanyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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